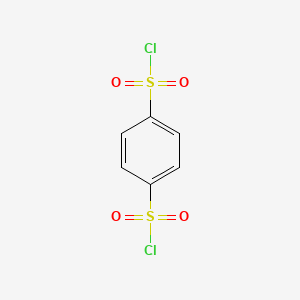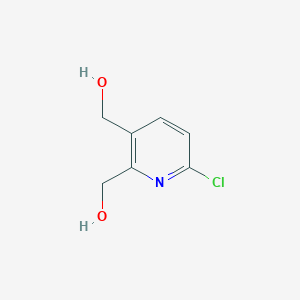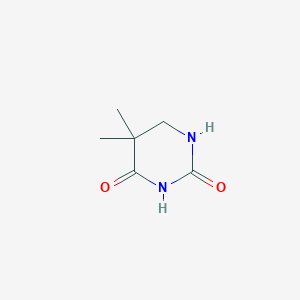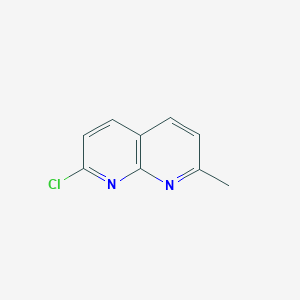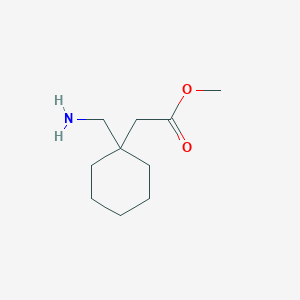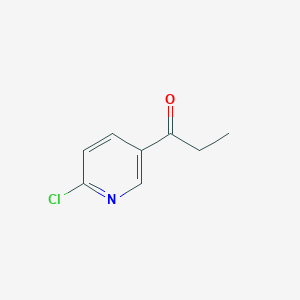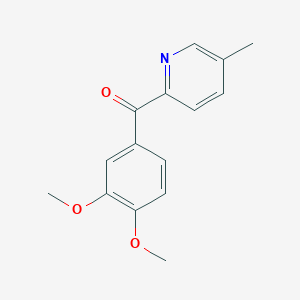
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine, also known as DMBMP, is an aromatic organic compound that is used in a variety of applications, particularly in the field of scientific research. This compound is a derivative of pyridine, a heterocyclic aromatic compound that is used in the synthesis of many other compounds. DMBMP is an important intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and other organic compounds.
Applications De Recherche Scientifique
Photochemical Applications : The study by Taylor and Kan (1963) on the photochemical dimerization of 2-aminopyridines and 2-pyridones highlights the potential of similar compounds in photochemical applications. This research discusses the formation of 1,4-dimers upon ultraviolet irradiation, which can be interrelated through hydrolysis, pointing towards applications in photochemistry and synthesis of complex molecules (Taylor & Kan, 1963).
Supramolecular Chemistry : Khalib et al. (2014) investigated hydrogen-bonded supramolecular associations in organic acid–base salts, including those with pyridine derivatives. These studies contribute to understanding the formation and structure of molecular salts, which are crucial in supramolecular chemistry and crystal engineering (Khalib et al., 2014).
Coordination Polymers : Pedireddi and Varughese (2004) studied the solvent-dependent formation of coordination polymers with cobalt complexes. Such research is relevant for the development of novel materials with potential applications in catalysis, magnetism, and gas storage (Pedireddi & Varughese, 2004).
Molecular Structure Analysis : Yılmaz et al. (2020) focused on the molecular structure, X-ray diffractions, and DFT calculations of a pyridine derivative. This type of research is fundamental in drug design, material science, and understanding the properties of new compounds (Yılmaz et al., 2020).
Liquid Crystal Behavior : Martinez-Felipe et al. (2016) conducted an FT-IR spectroscopic study of hydrogen bonding in liquid crystalline mixtures containing bipyridines. This research is significant for the development of advanced materials in displays and sensors (Martinez-Felipe et al., 2016).
Propriétés
IUPAC Name |
(3,4-dimethoxyphenyl)-(5-methylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-4-6-12(16-9-10)15(17)11-5-7-13(18-2)14(8-11)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAMQHUJXDIWMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxybenzoyl)-5-methylpyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

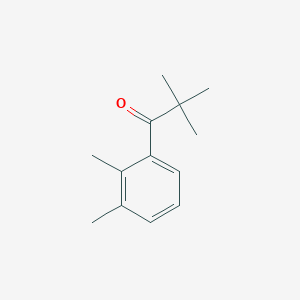
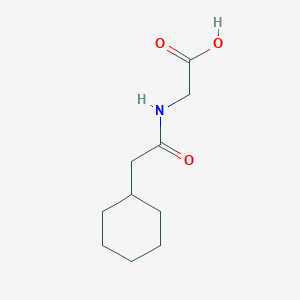

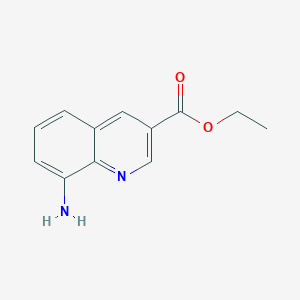

![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1357996.png)
